1,3-DICYANOBENZENE

Overview

Description

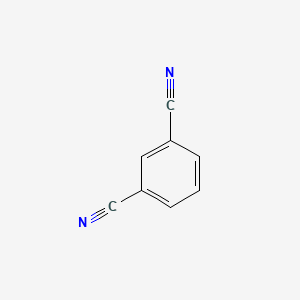

1,3-Dicyanobenzene (CAS: 626-17-5), also known as isophthalonitrile, is an aromatic compound with the molecular formula C₈H₄N₂ and a molecular weight of 128.13 g/mol . It consists of a benzene ring substituted with two cyano (-CN) groups at the 1 and 3 positions. Key properties include:

- Melting Point: 161.5–162°C

- Solubility: Insoluble in water; soluble in benzene and acetone

- Toxicity: Oral LD₅₀ values range from 178 mg/kg (mice) to >5 g/kg (rats), indicating significant toxicity .

This compound is widely used in organic electronics, particularly as an electron-deficient acceptor in thermally activated delayed fluorescence (TADF) emitters like 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile), which achieves high external quantum efficiencies (EQEs) in organic light-emitting diodes (OLEDs) . It also serves as a precursor in agrochemical synthesis (e.g., chlorothalonil) .

Preparation Methods

Catalytic Ammoxidation of m-Xylene

The ammoxidation of m-xylene remains the most industrially viable method, involving gas-phase reactions with ammonia and oxygen over vanadium-chromium catalysts. Key parameters include:

Mechanism :

- Oxidative dehydrogenation : m-Xylene → m-Tolunitrile.

- Second oxidation : m-Tolunitrile → 1,3-Dicyanobenzene.

Challenges :

- Byproducts include m-tolunitrile , isophthalamide , and CO₂ (from deep oxidation).

- Post-reaction purification requires vacuum distillation or solvent extraction to achieve >98% purity.

Two-Stage Oxidation with Dual Catalysts

A patented method (CN112961074B) uses sequential early and late oxidation stages to minimize byproducts:

Early Oxidation Stage

- Catalyst : V-Ti-P-Ni-K/SiO₂ (molar ratio 1:0.3–0.6:2–5:0.2–1.0).

- Conditions : 380–440°C, 0.02–0.06 MPa.

- Intermediate : 3-Cyanobenzamide, isophthalamide.

Late Oxidation Stage

- Catalyst : V-Cr-Mo-Co/SiO₂.

- Conditions : 400–440°C, 0.02–0.06 MPa.

- Conversion : >97% yield with 99.5% purity after trapping and crystallization.

Advantages :

Hydrolysis of Trichloroisophthalonitrile

Trichloroisophthalonitrile undergoes hydrolysis in acidic or basic media to yield this compound:

Reaction :

$$ \text{C}6\text{H}3\text{Cl}3\text{N}2 + 3 \text{H}2\text{O} \rightarrow \text{C}6\text{H}4(\text{CN})2 + 3 \text{HCl} + \text{H}_2\text{O} $$

| Condition | Catalyst | Yield | Limitations |

|---|---|---|---|

| H₂SO₄ (80%) | None | 65% | Corrosive conditions |

| NaOH (40%) | Phase-transfer | 78% | Requires chloride scavengers |

Mechanochemical Ball-Milling Synthesis

Recent advances enable solvent-free synthesis via ball-milling:

- Substrates : Tetrafluoroisophthalonitrile + carbazole.

- Base : Sodium tert-butoxide.

- Time : 1 hour.

- Yield : 89% for 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile.

Advantages :

Fluorination of Tetrachloroisophthalonitrile

While primarily for fluorinated derivatives, this method highlights substitutive pathways:

- Reagent : KF in DMF.

- Conditions : 590–660°C, 6–15 hours.

- Product : this compound derivatives (e.g., Cl-4CzIPN).

Photocatalytic Substitution Reactions

Radical-mediated substitution using this compound as a substrate has been explored:

- Conditions : UV light, phenanthrene photosensitizer.

- Products : Alkylated derivatives (e.g., 1-(2-cyanophenyl)-2,3-dimethyl-2-butene).

Limitations :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ammoxidation | 94–98% | High | Industrial | Moderate |

| Two-Stage Oxidation | 97% | >99.5% | Pilot Plant | High |

| Hydrolysis | 65–78% | 90–95% | Lab-Scale | Low |

| Mechanochemical | 89% | 98% | Multigram | Moderate |

Chemical Reactions Analysis

1,3-DICYANOBENZENE undergoes several types of chemical reactions, including hydrogenation, reduction, and substitution :

Substitution: this compound can undergo substitution reactions where the cyano groups are replaced by other functional groups under specific conditions.

Scientific Research Applications

1,3-DICYANOBENZENE has a wide range of applications in scientific research and industry :

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.

Biology: this compound derivatives are studied for their potential biological activities and applications in drug development.

Medicine: It is used in the synthesis of compounds with potential therapeutic properties.

Mechanism of Action

The mechanism of action of isophthalonitrile depends on the specific reaction or application. For example, in hydrogenation reactions, isophthalonitrile is converted to meta-xylylenediamine through the catalytic addition of hydrogen. The catalysts used in these reactions, such as nickel or cobalt, facilitate the breaking of the carbon-nitrogen triple bonds and the formation of carbon-hydrogen bonds .

Comparison with Similar Compounds

Comparison with Structural Isomers

1,2-Dicyanobenzene (Phthalonitrile)

- CAS : 91-15-6

- Properties : Melting point 138–142°C; labeled as hazardous (剧) due to acute toxicity .

- Applications : Used in coordination chemistry and polymer synthesis.

- Performance in TADF Emitters: The isomer 4CzPN (1,2-dicyanobenzene-based) exhibits lower EQE compared to 4CzIPN (1,3-isomer), attributed to less efficient HOMO-LUMO separation .

1,4-Dicyanobenzene (Terephthalonitrile)

- CAS : 623-26-7

- Properties : Higher melting point (223–227°C) .

- Applications : Core component in conjugated triazine-based frameworks (CTFs), which exhibit microporosity and catalytic activity .

- Performance in TADF Emitters : The 4CzTPN (1,4-isomer) shows intermediate EQE between 1,2- and 1,3-isomers but lacks the high photoluminescence quantum yield (PLQY >90%) of 4CzIPN .

Key Comparative Data

Table 1: Physical and Electronic Properties of Dicyanobenzene Isomers

Table 2: Toxicity Profiles

| Compound | Oral LD₅₀ (Mouse) | Hazard Classification |

|---|---|---|

| This compound | 178 mg/kg | Harmful (Xn) |

| 1,2-Dicyanobenzene | - | 剧 (Acute Toxicity) |

Mechanistic and Application Differences

Electronic and Photophysical Behavior

- TADF Performance: The 1,3-isomer’s superior EQE stems from its ability to disperse the highest occupied molecular orbital (HOMO) over donor carbazole units, enhancing charge transfer and reducing non-radiative decay .

- Electron Capture Dissociation (ECD): Compared to nitrobenzene (EA = 1.00 eV), this compound’s lower hydrogen affinity (69.8 vs. 172.1 kJ/mol) reduces backbone fragmentation in peptide derivatization, making it advantageous for analytical chemistry .

Biological Activity

1,3-Dicyanobenzene (DCB), a compound with the chemical formula , is notable for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of DCB, supported by case studies, data tables, and research findings.

This compound consists of a benzene ring with two cyano groups positioned at the 1 and 3 positions. This structural arrangement contributes to its unique reactivity and biological properties. The compound can exist in various forms depending on the conditions, influencing its interactions in biological systems.

Antiinflammatory Activity

Research has indicated that this compound exhibits antiinflammatory properties . A study by Heilman et al. evaluated several compounds for their antiinflammatory effects, identifying DCB as one of the promising candidates. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

Antimicrobial Properties

DCB has been tested for antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .

Electron Transfer Reagent

In biochemical applications, DCB serves as an electron transfer reagent . It has been utilized in studies involving protein conformational changes under varying charge conditions. This property is significant for understanding protein dynamics and interactions at the molecular level .

Case Study 1: Antiinflammatory Evaluation

- Objective : To assess the antiinflammatory potential of DCB.

- Methodology : In vitro assays were conducted to measure cytokine levels in treated cells.

- Results : DCB significantly reduced levels of TNF-alpha and IL-6, indicating its role in modulating inflammatory pathways.

Case Study 2: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity of DCB against specific bacterial strains.

- Methodology : Disc diffusion method was employed to test susceptibility.

- Results : DCB demonstrated a zone of inhibition against Staphylococcus aureus, supporting its use as a potential antimicrobial agent.

Table 1: Summary of Biological Activities of this compound

Q & A

Q. What are the common synthetic routes for 1,3-dicyanobenzene, and how can reaction conditions be optimized for yield?

Basic Research Question

this compound is synthesized primarily via catalytic ammoxidation of m-xylene. A vapor-phase reaction with ammonia and air over a vanadium-based catalyst at 400–425°C yields ~93% product . Alternative methods include reacting m-dichlorobenzene with hydrogen cyanide or ammonolysis of m-phthalic acid derivatives . Optimization involves controlling gas-phase stoichiometry (NH₃:O₂ ratio), contact time (~3.1 seconds), and catalyst stability to minimize byproducts like CO₂. Purity is enhanced via recrystallization from hot ethanol or sublimation .

Q. What physical and thermodynamic properties are critical for experimental handling, and how are they determined?

Basic Research Question

Key properties include:

- Melting point : 161–165°C (varies slightly due to purity; e.g., 163–165°C in high-purity samples) .

- Sublimation enthalpy (ΔsubH°) : 90.1 ± 1.5 kJ/mol, measured via calorimetry .

- Solubility : 0.7 g/L in water (20°C), higher in polar organic solvents (e.g., hot ethanol, chloroform) .

- Proton affinity : 779.3 kJ/mol, determined via mass spectrometry .

These properties guide solvent selection, purification (e.g., sublimation for thermally stable compounds), and storage (moisture-sensitive due to nitrile reactivity).

Q. What spectroscopic and computational methods are used to characterize this compound, and what key data confirm structural integrity?

Basic Research Question

- THz spectroscopy : Identifies vibrational modes (e.g., C≡N stretching) and distinguishes isomers (e.g., 1,2- vs. This compound) .

- ESR spectroscopy : Detects radical intermediates in photoredox reactions, such as pyrene/1,3-dicyanobenzene exciplex systems .

- Density Functional Theory (DFT) : Calculates electron affinity (0.91 ± 0.10 eV) and ionization energy (10.20–10.60 eV), validated against experimental data .

Key structural markers include IR absorption at ~2230 cm⁻¹ (C≡N stretch) and NMR signals for aromatic protons (δ 7.6–8.1 ppm, splitting patterns confirm meta-substitution) .

Q. How is this compound utilized in photoredox catalysis, and what mechanistic insights have been gained?

Advanced Research Question

this compound derivatives (e.g., 4CzIPN, a carbazole-substituted analog) serve as organic photocatalysts in visible-light-driven reactions. For example, in cobalt dual catalysis, 4CzIPN facilitates single-electron transfer (SET) under blue LED irradiation, enabling alkene-alkyne cross-coupling with >19:1 regioselectivity . Mechanistic studies employ transient absorption spectroscopy to track excited-state lifetimes (e.g., Ru(bpy)₃²+ analogs with ~1100 ns lifetimes) and cyclic voltammetry to map redox potentials . Optimization involves tuning substituents to enhance light absorption and redox activity.

Q. What role does this compound play in studying magnetic field effects (MFEs) in radical pair reactions?

Advanced Research Question

In ESR experiments, this compound forms exciplexes with pyrene under photoexcitation, generating radical pairs. These pairs exhibit MFEs at low fields (<10 mT), critical for probing avian magnetoreception mechanisms. Experimental setups use lock-in amplifiers to detect MFEs modulated by field oscillations, while inverse convolution analysis corrects for modulation broadening . Key parameters include radical pair lifetime and spin-spin coupling, which are sensitive to solvent polarity and temperature.

Q. How do computational models like DFT aid in predicting reactivity and spectroscopic behavior?

Advanced Research Question

DFT simulations reproduce THz spectra (e.g., 0.5–3 THz range) by modeling lattice vibrations and intermolecular interactions . Proton affinity calculations (779.3 kJ/mol) align with gas-phase basicity measurements, guiding predictions of nitrile reactivity in nucleophilic environments . For photoredox applications, time-dependent DFT (TD-DFT) predicts excited-state electron distributions, informing catalyst design for target redox potentials .

Q. What are the coordination chemistry applications of this compound, particularly in organometallic synthesis?

Advanced Research Question

this compound reacts with Lappert stannylene ([Sn(N(SiMe₃)₂)₂]) to form tin(II) amidinates. Kinetic vs. thermodynamic control governs product selectivity: excess cyanobenzene at low temperatures favors mono-adducts, while higher temperatures promote bis-adducts . These complexes are characterized via X-ray crystallography (Sn–N bond lengths ~2.2 Å) and NMR spectroscopy (¹¹⁹Sn shifts). Applications include catalytic C–H activation and small-molecule activation studies.

Q. How is toxicity assessed for this compound, and what safety protocols are recommended?

Basic Research Question

Acute toxicity

- Oral LD₅₀ (rats) : >5 g/kg .

- Intraperitoneal LD₅₀ (mice) : 450 mg/kg .

Toxicity assessments use in vitro assays (e.g., mitochondrial membrane potential disruption in hepatocytes) and in vivo models (e.g., zebrafish embryos for developmental toxicity). Safety protocols mandate PPE (gloves, goggles), fume hoods for handling powders, and segregated waste disposal to prevent environmental contamination .

Properties

IUPAC Name |

benzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQPNDIUHRHNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4(CN)2, C8H4N2 | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027259 | |

| Record name | 1,3-Benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-phthalodinitrile appears as white, crystalline or flaky solid with an almond-like odor. mp: 161-162 °C (sublimes) Density 1.28 g/cm3 (at 25 °C). Insoluble in water. Soluble in benzene and in acetone. Used as an intermediate in the manufacture of polyurethane paints and varnishes, pharmaceuticals, and agricultural chemicals., Dry Powder, Needle-like, colorless to white, crystalline, flaky solid with an almond-like odor; [NIOSH], COLOURLESS-TO-WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Needle-like, colorless to white, crystalline, flaky solid with an almond-like odor. | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenedicarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Phthalodinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHTHALODINITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/454 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Phthalodinitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), Sublimes | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-PHTHALODINITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/454 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Phthalodinitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

>150 °C | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slight (NIOSH, 2023), SLIGHTLY SOL IN HOT WATER, VERY SOL IN HOT ALCOHOL, ETHER, BENZENE, CHLOROFORM, INSOL IN PETROLEUM ETHER, Solubility in water, g/100ml at 20 °C: 0.07, Slight | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICYANOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Phthalodinitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

4.42 (NIOSH, 2023) - Denser than water; will sink, 1.3 g/cm³, 4.42 | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHTHALODINITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/454 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Phthalodinitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.42 | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 mmHg (NIOSH, 2023), 0.00569 [mmHg], 1.33 Pa, 0.01 mmHg | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Phthalodinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHTHALODINITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/454 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Phthalodinitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

NEEDLES FROM ALCOHOL, Needle-like, colorless to white, crystalline, flaky solid. | |

CAS No. |

626-17-5 | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dicyanobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICYANOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G36N0292W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICYANOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHTHALODINITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/454 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Benzenedicarbonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ1CFDE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

324 °F (Sublimes) (NIOSH, 2023), 162 °C, 324 °F (sublimes), 324 °F (Sublimes) | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICYANOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | M-PHTHALODINITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/454 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Phthalodinitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.